molecular formula C16H16Cl2O B14294162 1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene CAS No. 121043-48-9

1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene

Cat. No.: B14294162
CAS No.: 121043-48-9
M. Wt: 295.2 g/mol
InChI Key: SOFVYKVWGANHKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzyl chloride+4-ChlorophenolNaOH, RefluxThis compound\text{4-Chlorobenzyl chloride} + \text{4-Chlorophenol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 4-Chlorobenzyl chloride+4-ChlorophenolNaOH, Reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Phenolic derivatives.

    Oxidation: Quinones and other oxidized products.

    Reduction: Less chlorinated aromatic compounds.

Scientific Research Applications

1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenoxybenzene: Similar in structure but lacks the propan-2-yloxymethyl group.

    4-Chlorobenzyl chloride: Contains a single chlorine atom and a benzyl chloride group.

    4-Chlorophenol: Contains a single chlorine atom and a hydroxyl group.

Uniqueness

1-Chloro-4-((4-chlorophenyl)-propan-2-yloxymethyl)benzene is unique due to the presence of both chlorine atoms and the propan-2-yloxymethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

121043-48-9

Molecular Formula

C16H16Cl2O

Molecular Weight

295.2 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)-propan-2-yloxymethyl]benzene

InChI

InChI=1S/C16H16Cl2O/c1-11(2)19-16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16H,1-2H3

InChI Key

SOFVYKVWGANHKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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